molecular formula C11H10F3N3 B13756121 [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

Cat. No.: B13756121
M. Wt: 241.21 g/mol
InChI Key: GJQSZMGVZJSGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol and a base like sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate the mechanisms of action of various enzymes and proteins.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its chemical stability and biological activity.

Mechanism of Action

The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:

    Quinoline derivatives: These compounds have a similar quinoline core structure but may lack the trifluoromethyl group or have different substituents.

    Hydrazine derivatives: These compounds contain the hydrazine functional group but may have different core structures or substituents.

The uniqueness of this compound lies in its combination of the quinoline core, trifluoromethyl group, and hydrazine functional group, which together contribute to its distinctive chemical and biological properties .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

InChI

InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17)

InChI Key

GJQSZMGVZJSGML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.